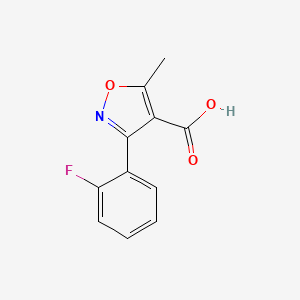

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Vue d'ensemble

Description

The compound is a derivative of isoxazole, which is a five-membered ring compound with three carbon atoms and two nitrogen atoms . The “2-Fluoro-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached. The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the isoxazole ring. The “4-carboxylic acid” part suggests a carboxylic acid group (COOH) attached to the fourth carbon of the isoxazole ring .

Applications De Recherche Scientifique

Antitumor Activity

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid and its derivatives have shown promising results in antitumor activities. Research indicates that certain isoxazolylcarbamides, derived from similar isoxazole compounds, exhibit high antitumor activity and can enhance the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).

Tautomerism Studies

The study of tautomerism in compounds with five-membered rings, including isoxazoles, is crucial for understanding their chemical properties. Research on 5-hydroxyisoxazoles, closely related to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, reveals insights into their structure and basicity, which are important for their application in various fields (Boulton & Katritzky, 1961).

Synthesis and Reactivity

The synthesis and reactivity of isoxazole compounds, including those similar to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, are of significant interest in scientific research. These compounds serve as crucial intermediates in the synthesis of pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

Enzymatic Hydrolysis Studies

Research involving enzymatic hydrolysis of racemic isoxazolinecarboxylates, closely related to the isoxazole derivatives, offers insights into producing enantiopure β-aminoalcohols and related structures, which have significant implications in various biochemical applications (Yang, Hayden & Griengl, 1994).

Isoxazole-4-carboxylic Acid Derivatives Synthesis

The synthesis of isoxazole-4-carboxylic acid derivatives, a category that includes compounds like 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, is a critical area of research. The synthesis process, using isoxazole-isoxazole isomerization, offers novel pathways for developing these compounds (Serebryannikova, Galenko, Novikov & Khlebnikov, 2019).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDKQOQGZGDHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424363 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |

CAS RN |

1736-20-5 | |

| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)